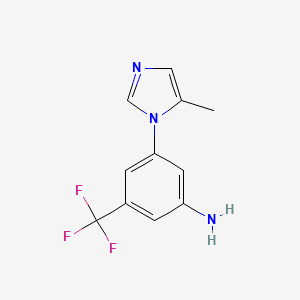

3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine

描述

3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a synthetic organic compound that features both an imidazole ring and a trifluoromethyl group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Coupling Reactions: The final step involves coupling the imidazole derivative with a benzene ring substituted with an amine group under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring, forming a carboxylic acid derivative.

Reduction: Reduction reactions can target the nitro groups (if present) on the benzene ring, converting them to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry: As a scaffold for drug development, particularly for targeting enzymes or receptors in the body.

Material Science: As a building block for the synthesis of advanced materials with unique electronic or optical properties.

Industrial Chemistry: As an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

作用机制

The mechanism of action of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the imidazole ring can participate in hydrogen bonding and other interactions with biological targets.

相似化合物的比较

Similar Compounds

3-(1H-Imidazol-1-yl)benzenamine: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.

5-(Trifluoromethyl)-2-aminobenzimidazole: Contains both an imidazole and a trifluoromethyl group but in a different arrangement, leading to distinct reactivity and applications.

Uniqueness

The presence of both the trifluoromethyl group and the imidazole ring in 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine makes it unique, as it combines the properties of both functional groups. This can result in enhanced stability, bioavailability, and specific interactions with biological targets, making it a valuable compound for various applications.

生物活性

3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine, also known by its CAS number 641571-16-6, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₁₀F₃N₃

- Molecular Weight : 241.21 g/mol

- IUPAC Name : 3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)aniline

- SMILES : Cc1cncn1c2cc(N)cc(c2)C(F)(F)F

The trifluoromethyl group in this compound is significant for enhancing biological activity. Compounds containing trifluoromethyl groups often exhibit increased lipophilicity and metabolic stability, which can enhance their interaction with biological targets. The imidazole moiety can participate in hydrogen bonding and π-stacking interactions with proteins, potentially influencing enzyme inhibition and receptor binding.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound through various mechanisms:

- Inhibition of Protein Kinases : The compound has shown promise as a kinase inhibitor, particularly against the Bcr-Abl1 kinase associated with chronic myeloid leukemia (CML). In vitro assays demonstrated that it could inhibit cell proliferation in several cancer cell lines, including K562 (CML), HeLa (cervical cancer), and MCF-7 (breast cancer).

- Selectivity and Potency : In comparative studies, it was noted that the compound's structural analogs exhibited varying degrees of potency against different cancer cell lines. For instance, certain derivatives showed IC50 values comparable to established drugs like imatinib and sorafenib.

Case Studies and Research Findings

A comprehensive study investigated the synthesis and biological evaluation of several derivatives of this compound. The findings are summarized in the following table:

| Compound | Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|---|

| 7 | K562 | 2.27 | 58 |

| 10 | HeLa | 1.42 | 43 |

| 13 | MCF-7 | 4.56 | 36 |

| Nilotinib | K562 | <1 | 100 |

| Sorafenib | K562 | - | 62 |

The above table indicates that while some derivatives exhibited significant inhibitory effects on cancer cell proliferation, they were still less potent than leading therapies like nilotinib.

属性

IUPAC Name |

3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c1-7-5-16-6-17(7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBBNCRXIKHGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1C2=CC(=CC(=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641571-16-6 | |

| Record name | 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68P8K24HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。